

A Technical Guide to the Molecular Structure and Bonding of 2,2-Dibromobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dibromobutane

Cat. No.: B14672450

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromobutane is a halogenated alkane, specifically classified as a geminal dihalide, which denotes the presence of two halogen atoms attached to the same carbon atom.^{[1][2]} Its chemical formula is C₄H₈Br₂.^{[3][4][5]} This structure makes it a valuable intermediate in organic synthesis, particularly in reactions involving dehydrohalogenation to form alkynes and allenes.^{[6][7]} Understanding its molecular structure, bonding, and inherent reactivity is crucial for its effective application in synthetic chemistry and for the development of novel molecular entities. This guide provides a detailed overview of these core chemical characteristics.

Molecular Identity and Physicochemical Properties

The fundamental properties of **2,2-Dibromobutane** are summarized in the following tables. These data are essential for its handling, characterization, and application in experimental settings.

Table 1: Chemical Identifiers for **2,2-Dibromobutane**

Identifier	Value	Reference
IUPAC Name	2,2-dibromobutane	[3][5]
CAS Number	50341-35-0	[3][5]
Molecular Formula	C ₄ H ₈ Br ₂	[3][4][5]
Molecular Weight	215.914 g/mol	[3]
SMILES	CCC(C)(Br)Br	[4][5]
InChIKey	XWDSASBQVXXTNE-UHFFFAOYSA-N	[3]

Table 2: Physical Properties of **2,2-Dibromobutane**

Property	Value	Reference
Boiling Point	145 °C (at 760 mmHg)	[4]
Density	1.784 g/cm ³	
Refractive Index	1.4990	
Flash Point	26.1 °C	
Vapor Pressure	6.26 mmHg (at 25 °C)	

Molecular Structure and Bonding

The chemical behavior of **2,2-Dibromobutane** is a direct consequence of its three-dimensional structure and the nature of its covalent bonds.

Atomic Connectivity and Hybridization

The structure of **2,2-Dibromobutane** consists of a four-carbon alkane backbone. The key feature is the second carbon atom (C2), which is covalently bonded to two bromine atoms, a methyl group (C1), and an ethyl group (C3-C4).

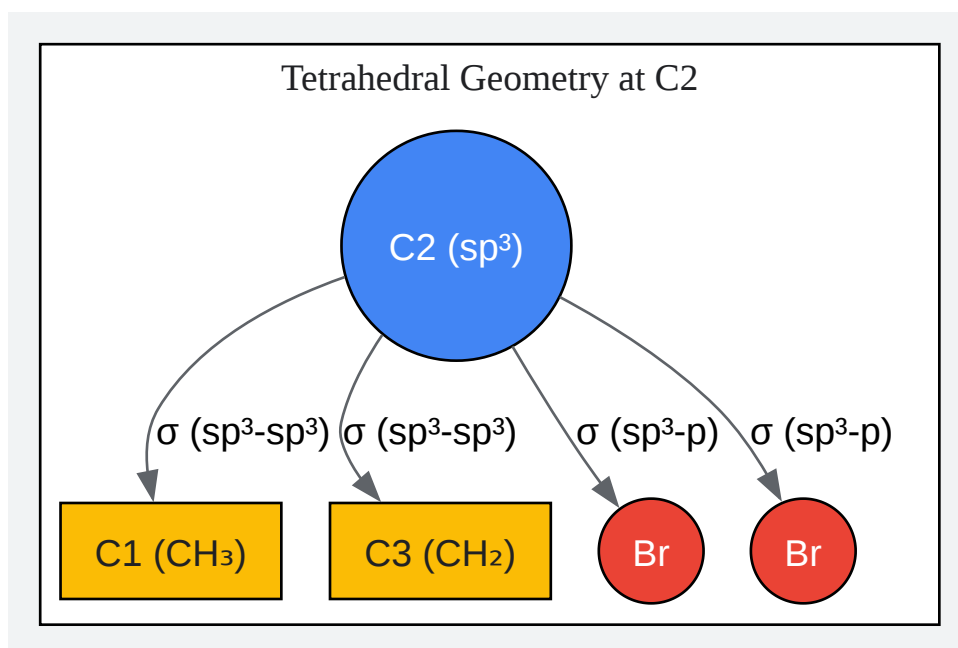
All four carbon atoms in the butane chain are sp^3 hybridized. This hybridization results from the mixing of one 2s orbital and three 2p orbitals to form four equivalent sp^3 hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry to minimize electron-pair repulsion, with bond angles of approximately 109.5° .

- C1, C3, and C4: These carbons form four single (sigma) bonds to either carbon or hydrogen atoms.
- C2 (The Geminal Center): This carbon is bonded to four other atoms (C1, C3, Br, Br) via sigma bonds. The overlap of its sp^3 hybrid orbitals with the sp^3 orbitals of C1 and C3, and with the p-orbitals of the two bromine atoms, establishes the molecular framework.

Caption: 2D molecular structure of **2,2-Dibromobutane**.

Bonding Geometry

The sp^3 hybridization of the central C2 carbon atom dictates a tetrahedral arrangement of the groups attached to it. The C-C-C backbone is flexible due to free rotation around the C-C sigma bonds. The covalent bonds within the molecule are all sigma (σ) bonds, characterized by the head-on overlap of atomic and hybrid orbitals, resulting in electron density concentrated along the internuclear axis.



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Caption: Hybridization and bonding at the C2 center.

Predicted Spectroscopic Characterization

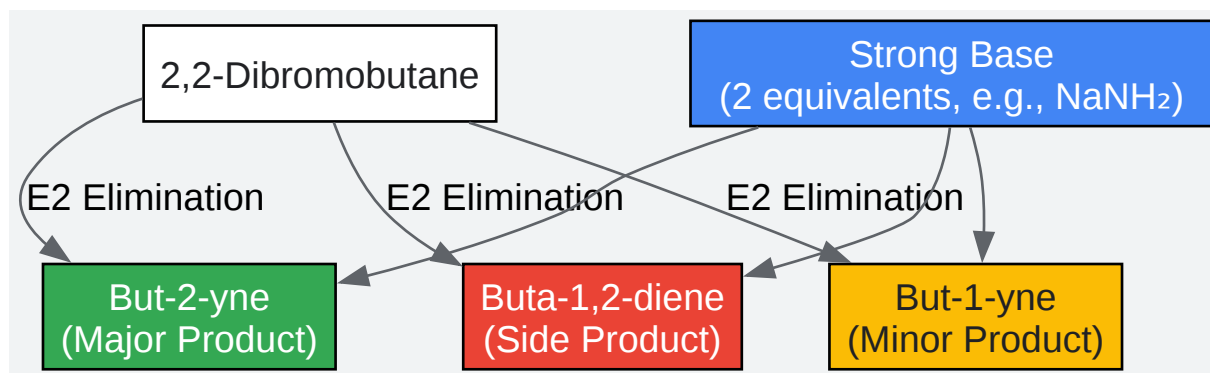
While specific experimental spectra for **2,2-Dibromobutane** are not detailed in the search results, its features can be reliably predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals:
 - A triplet corresponding to the three protons of the C4 methyl group, split by the two adjacent protons on C3.
 - A quartet corresponding to the two protons of the C3 methylene group, split by the three adjacent protons on C4.
 - A singlet corresponding to the three protons of the C1 methyl group, which has no adjacent protons.
- ^{13}C NMR: The carbon NMR spectrum should exhibit four unique signals, one for each carbon atom, as they are all in chemically distinct environments.
- IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching and bending vibrations in the $2850\text{--}3000\text{ cm}^{-1}$ and $1350\text{--}1470\text{ cm}^{-1}$ regions, respectively. A characteristic C-Br stretching absorption would be expected in the fingerprint region, typically between $500\text{--}600\text{ cm}^{-1}$.

Chemical Reactivity and Synthesis

Dehydrohalogenation to Form Alkynes

A primary reaction of geminal dihalides like **2,2-Dibromobutane** is double dehydrohalogenation upon treatment with a strong base.^[7] This elimination reaction typically proceeds via a bimolecular (E2) mechanism for each step, resulting in the formation of alkynes.^{[8][9][10]} The reaction with two equivalents of a strong base, such as sodium amide (NaNH_2), can yield a mixture of products, including but-1-yne, but-2-yne, and buta-1,2-diene.^[6] The formation of the more stable internal alkyne (but-2-yne) is often favored.



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Caption: Reaction pathway for dehydrohalogenation.

Experimental Protocol: Synthesis from But-2-yne

The synthesis of geminal dihalides is commonly achieved by the addition of two equivalents of a hydrogen halide to an alkyne. This protocol outlines the synthesis of **2,2-Dibromobutane** from but-2-yne, following Markovnikov's rule in a two-step addition.

Methodology:

- **Reaction Setup:** A solution of but-2-yne is prepared in a suitable inert solvent (e.g., glacial acetic acid or dichloromethane) in a three-necked flask equipped with a gas inlet, a thermometer, and a condenser, cooled in an ice-water bath.
- **Reagent Addition:** Anhydrous hydrogen bromide (HBr) gas is bubbled through the solution, or two equivalents of a concentrated HBr solution are added dropwise with vigorous stirring. The temperature is maintained below 10 °C.
- **Reaction:** The first equivalent of HBr adds across the triple bond to form 2-bromobut-2-ene. The second equivalent then adds to this intermediate, with the bromide adding to the same carbon (C2) to yield **2,2-Dibromobutane**.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** The reaction mixture is poured into cold water and neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated using a separatory funnel.

- Purification: The crude product is washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4), and purified by fractional distillation under reduced pressure.
- Characterization: The final product's identity and purity are confirmed using NMR and IR spectroscopy.



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Caption: Experimental workflow for the synthesis of **2,2-Dibromobutane**.

Conclusion

2,2-Dibromobutane is a structurally distinct geminal dihalide characterized by sp^3 hybridization and a tetrahedral geometry at its core. Its bonding framework, consisting entirely of sigma bonds, provides a stable yet reactive molecule. The presence of two bromine atoms on a single carbon atom governs its primary reactivity, making it a key precursor for the synthesis of alkynes via base-mediated elimination reactions. The predictive power of spectroscopic techniques and established synthetic protocols allows for its reliable characterization and preparation, underscoring its utility in advanced organic synthesis.

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